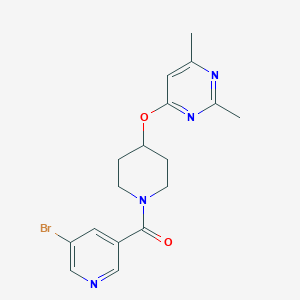
1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperidine ring, a trifluoroethyl group, and an isopropylsulfonyl phenyl moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoroethyl group: This step often involves nucleophilic substitution reactions using trifluoroethylating agents.
Attachment of the isopropylsulfonyl phenyl moiety: This can be done through sulfonylation reactions using isopropylsulfonyl chloride and a suitable base.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Materials Science: Possible applications in the development of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(2-(4-(methylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- 1-(2-(4-(ethylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Comparison: 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is unique due to the presence of the isopropylsulfonyl group, which can influence its chemical reactivity and biological activity. The trifluoroethyl group also contributes to its distinct properties compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
1-[2-(4-propan-2-ylsulfonylphenyl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O4S/c1-13(2)29(27,28)16-5-3-14(4-6-16)11-17(25)24-9-7-15(8-10-24)18(26)23-12-19(20,21)22/h3-6,13,15H,7-12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVHVFBPHOAGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2641190.png)
![5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2641192.png)
![2-[2-(Ethylsulfanyl)phenyl]acetic acid](/img/structure/B2641193.png)


![ethyl 6-acetyl-2-(4-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641197.png)


![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/new.no-structure.jpg)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2641207.png)

![N-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2641209.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2641211.png)

